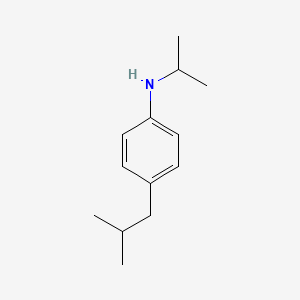

4-(2-Methylpropyl)-N-(propan-2-YL)aniline

Description

Properties

Molecular Formula |

C13H21N |

|---|---|

Molecular Weight |

191.31 g/mol |

IUPAC Name |

4-(2-methylpropyl)-N-propan-2-ylaniline |

InChI |

InChI=1S/C13H21N/c1-10(2)9-12-5-7-13(8-6-12)14-11(3)4/h5-8,10-11,14H,9H2,1-4H3 |

InChI Key |

PDKWTGFTERKTTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Enantioselective Catalytic Reductive Alkylation

Overview:

This method involves the enantioselective synthesis of N-alkylated aniline derivatives through catalytic hydrogenation of aziridine intermediates derived from chiral precursors.

- Step 1: Refluxing enantiopure (R)-epichlorohydrin with 2-ethyl-6-methyl aniline in a lower alcohol solvent (methanol, ethanol, isopropanol, etc.) at 60–80°C for 6–8 hours.

- Step 2: Addition of potassium hydroxide (KOH) at 0–25°C to facilitate nucleophilic substitution, yielding a secondary alcohol intermediate.

- Step 3: Formation of aziridine intermediate via reaction with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in dry toluene under nitrogen atmosphere, followed by refluxing at 100–130°C for 3–5 hours.

- Step 4: Catalytic hydrogenation of the aziridine in a solvent such as methanol or ethanol, using transition metal catalysts (Palladium, Platinum, Rhodium, Ruthenium, or Iridium) loaded on activated carbon (10–20 wt%), under hydrogen pressure (30–50 psi) at 20–30°C for 1–3 hours.

- Outcome: The process yields the target compound with high enantiomeric excess (>99%).

Research Data:

This method is supported by patent US20150225340A1, which describes similar catalytic enantioselective syntheses for related compounds, emphasizing the importance of chiral catalysts and specific solvents for high stereoselectivity.

Nitration and Condensation Route

Overview:

A classical aromatic substitution approach involving nitration of 2,6-diisopropyl aniline followed by reduction and subsequent functionalization.

- Step 1: Nitration of 2,6-diisopropyl aniline with concentrated nitric acid in the presence of catalytic sulfuric acid at 110–115°C, producing 2,6-diisopropyl-4-N-methyl-p-nitroaniline (intermediate).

- Step 2: Neutralization and reduction of the nitro group to an amino group, often via catalytic hydrogenation or chemical reduction, to form 2,6-diisopropyl-4-aminobenzene.

- Step 3: Alkylation of the amino group with suitable alkyl halides or via Mannich-type reactions to introduce the propan-2-yl substituent, forming N-(propan-2-yl) derivatives.

- Step 4: Final purification yields the target compound.

Research Data:

This method is detailed in patent CN103724213A, where nitration, condensation, and alkylation steps are optimized for high yield and purity, emphasizing the importance of controlling reaction temperatures and molar ratios.

Direct Amination via Aromatic Nucleophilic Substitution

Overview:

An alternative approach involves direct substitution on halogenated aromatic precursors, followed by amination.

- Step 1: Synthesize a halogenated aromatic precursor, such as 4-chloronitrobenzene, via electrophilic aromatic substitution.

- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation.

- Step 3: Alkylate the amino group with 2-methylpropyl halides (e.g., isobutyl bromide) under basic conditions to form the N-alkylated aniline.

- Step 4: Purify the compound through recrystallization or chromatography.

Research Data:

This route is common in aromatic amine synthesis, with modifications for specific substituents, as discussed in various organic synthesis literature.

Summary of Key Parameters and Material Data

| Method | Key Reagents | Solvents | Catalysts | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|---|

| Enantioselective Hydrogenation | (R)-epichlorohydrin, 2-ethyl-6-methyl aniline, DIAD, triphenylphosphine | Alcohols, toluene | Transition metals (Pd, Pt, Rh, Ru, Ir) | 20–30°C, 30–50 psi H₂, 1–3 hrs | >99% ee | High stereoselectivity |

| Nitration & Condensation | 2,6-diisopropyl aniline, nitric acid, sulfuric acid | Toluene, o-Xylol | None | 110–115°C, 4–5 hrs | High | Suitable for large-scale production |

| Direct Amination | Halogenated aromatics, alkyl halides | Water, organic solvents | None | Reflux, variable | Moderate | Cost-effective |

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropyl)-N-(propan-2-YL)aniline can undergo various types of chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted anilines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted anilines depending on the electrophile used.

Scientific Research Applications

4-(2-Methylpropyl)-N-(propan-2-YL)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)-N-(propan-2-YL)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzene Ring

(a) 4-Fluoro-N-(propan-2-yl)aniline (CAS: N/A; Molecular Formula: C₉H₁₂FN)

- Structure : Fluorine at the para position, N-isopropyl group.

- This enhances solubility in polar solvents but reduces lipophilicity (lower logP).

- Applications : Fluorinated anilines are common intermediates in agrochemicals and pharmaceuticals due to their metabolic stability .

(b) 4-Bromo-N-(propan-2-yl)aniline (CAS: N/A; Molecular Formula: C₉H₁₂BrN)

- Structure : Bromine at the para position, N-isopropyl group.

- Key Differences: Bromine’s larger atomic radius and polarizability increase molecular weight (230.11 g/mol) and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

(c) 4-(Morpholin-4-yl)-N-(propan-2-yl)aniline (CAS: 13143-61-8; Molecular Formula: C₁₃H₂₀N₂O)

- Structure : Morpholine (a heterocyclic amine) at the para position, N-isopropyl group.

- Key Differences : The morpholine group introduces hydrogen-bonding sites and increases water solubility. This contrasts with the tert-butyl group, which prioritizes lipid membrane permeability. Morpholine-containing compounds are often used in drug design for their pharmacokinetic modulation .

Substituent Effects on the Nitrogen Atom

(a) N-(propan-2-yl)aniline (CAS: 314054-22-3; Molecular Formula: C₉H₁₃N)

- Structure: No para substituent, only an N-isopropyl group.

- Key Differences : The absence of a para substituent reduces steric hindrance and lipophilicity (logP ~2.1 vs. ~4.5 for the target compound). This simpler structure is more reactive in electrophilic aromatic substitution reactions .

(b) 2-(tert-Butyl)-N-(1-(pyridin-2-yl)propan-2-yl)aniline (Structure from )

- Structure : tert-Butyl at the ortho position, N-substituent linked to pyridine.

- Key Differences: The pyridine moiety introduces aromaticity and coordination sites for metal catalysts.

Data Table: Comparative Properties of Selected Aniline Derivatives

Biological Activity

4-(2-Methylpropyl)-N-(propan-2-YL)aniline, also known as a derivative of aniline, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula: CHN

- Molecular Weight: 205.30 g/mol

The presence of isopropyl and 2-methylpropyl substituents contributes to its lipophilicity, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Bacillus cereus

The minimum inhibitory concentration (MIC) values for these bacteria have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 32 |

| Bacillus cereus | 64 |

These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly in light of increasing antibiotic resistance.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and modulation of cell signaling pathways.

Case Study: Inhibition of Cancer Cell Proliferation

In a study assessing the effects on human breast cancer cell lines, this compound demonstrated an IC value of approximately 12 µM, indicating potent antiproliferative activity. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which revealed increased annexin V binding in treated cells.

The biological activity of this compound is believed to be linked to its structural features that enhance membrane permeability and interaction with intracellular targets. The trifluoromethyl group present in related compounds has been noted to increase lipophilicity, facilitating cellular uptake and interaction with enzymes or receptors involved in critical signaling pathways.

Summary of Findings

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity: Effective against multiple bacterial strains with promising MIC values.

- Anticancer Activity: Induces apoptosis in cancer cell lines with significant inhibition rates.

- Mechanism: Likely involves enhanced membrane permeability and interaction with cellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.